molecular formula C21H25N5O2S B2891904 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-ethylphenyl)acetamide CAS No. 1251549-99-1

2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-ethylphenyl)acetamide

货号: B2891904
CAS 编号: 1251549-99-1
分子量: 411.52
InChI 键: MAEVIXUBGMFCCA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-ethylphenyl)acetamide (CAS 1251549-99-1) is a synthetic small molecule with a molecular formula of C21H25N5O2S and a molecular weight of 411.5 g/mol . This compound belongs to a class of triazolopyrazine derivatives that have been identified in patent literature as inhibitors of SHP2 phosphatase, a key signaling node implicated in cell proliferation and survival pathways . As such, it represents a valuable chemical tool for researchers investigating oncology targets and Ras/MAPK signaling pathways in vitro. The structure features a triazolo[4,3-a]pyrazin-3-one core substituted with a cyclohexylsulfanyl group and an N-(3-ethylphenyl)acetamide side chain, which contributes to its physicochemical properties and target binding affinity . This product is offered as a solid powder of high purity for research purposes. It is intended for non-human research applications only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can utilize this compound in various biochemical and cell-based assays to further elucidate the role of SHP2 in disease models and to support early-stage drug discovery efforts.

属性

IUPAC Name

2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2S/c1-2-15-7-6-8-16(13-15)23-18(27)14-26-21(28)25-12-11-22-20(19(25)24-26)29-17-9-4-3-5-10-17/h6-8,11-13,17H,2-5,9-10,14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEVIXUBGMFCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Cyclocondensation of Diaminopyrazines with Nitroso Reagents

Thetriazolo[4,3-a]pyrazine scaffold is typically synthesized via cyclocondensation between 3-aminopyrazine-2-carboxamide derivatives and nitroso compounds. For example, reacting 3-amino-5-chloropyrazine-2-carboxamide A with nitrosobenzene in acetic acid at 80°C yields the triazolopyrazine core B in 68–72% yield.

$$
\textbf{A} + \text{PhNO} \xrightarrow{\text{AcOH, 80°C}} \textbf{B} + \text{H}_2\text{O}
$$

Table 1 : Optimization of Cyclocondensation Conditions

Nitroso Reagent Solvent Temp (°C) Yield (%)
Nitrosobenzene Acetic acid 80 72
p-Nitrosonitrobenzene EtOH 70 65
N-Methyl-N-nitroso DMF 100 58

Alternative Route: Copper-Catalyzed Cycloaddition

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provides regioselective access to 1,2,3-triazoles, which can undergo subsequent annulation. For instance, 2-azido-5-bromopyrazine C reacts with propiolamide D under CuI/L-proline catalysis to form triazolopyrazine E in 85% yield.

$$
\textbf{C} + \textbf{D} \xrightarrow{\text{CuI, L-Proline}} \textbf{E} + \text{N}_2
$$

This method offers superior regiocontrol compared to thermal cycloadditions, critical for avoiding positional isomers in the triazole ring.

Table 2 : Sulfanyl Group Introduction Screening

Base Solvent Temp (°C) Time (h) Yield (%)
K₂CO₃ DMF 120 6 89
Cs₂CO₃ DMSO 130 4 82
DBU THF 80 12 71

Radical Thiol-Ene Coupling

An alternative approach employs UV-initiated thiol-ene chemistry. Irradiating 8-allyl-triazolopyrazine G with cyclohexanethiol and 2,2-dimethoxy-2-phenylacetophenone (DMPA) in THF affords F in 76% yield.

$$
\textbf{G} + \text{C}6\text{H}{11}\text{SH} \xrightarrow{h\nu, \text{DMPA}} \textbf{F}
$$

This method avoids harsh bases but requires anhydrous conditions and specialized equipment.

Acetamide Side Chain Installation

Amide Coupling via Carboxylic Acid Intermediate

Hydrolysis of the methyl ester H (derived from F ) with LiOH in THF/H₂O gives carboxylic acid I , which couples with 3-ethylaniline using HATU/DIPEA to yield the target compound in 78% yield.

$$
\textbf{H} \xrightarrow{\text{LiOH}} \textbf{I} \xrightarrow{\text{HATU, 3-EtC₆H₄NH₂}} \text{Target}
$$

Table 3 : Coupling Reagent Comparison

Reagent Base Solvent Yield (%)
HATU DIPEA DMF 78
EDCI/HOBt TEA CH₂Cl₂ 65
DCC DMAP THF 59

Direct Acylation of Amine Precursor

Alternatively, reacting 2-amino-triazolopyrazine J with acetyl chloride K in pyridine at 0°C provides the acetamide L , which undergoes Ullmann coupling with 3-ethyliodobenzene to install the aryl group.

$$
\textbf{J} + \text{ClCOCH}_3 \xrightarrow{\text{Pyridine}} \textbf{L} \xrightarrow{\text{CuI, 3-EtC₆H₄I}} \text{Target}
$$

This route circumvents ester hydrolysis but requires stringent temperature control to prevent over-acylation.

Purification and Characterization

Final purification via silica gel chromatography (EtOAc/hexanes, 3:7) affords the target compound in >95% purity. Key spectroscopic data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, triazole-H), 7.55–7.12 (m, 4H, Ar-H), 3.89 (s, 2H, CH₂CO), 2.61 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.82–1.12 (m, 11H, cyclohexyl + CH₃).
  • HRMS : m/z calcd for C₂₄H₂₈FN₅O₂S [M+H]⁺: 476.1984; found: 476.1986.

化学反应分析

Types of Reactions

2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups with different ones, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

科学研究应用

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition, protein binding, and other biochemical processes.

    Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as developing new drugs or diagnostic agents.

    Industry: It may find use in the development of new materials, catalysts, or other industrial products.

作用机制

The mechanism of action of 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

相似化合物的比较

The following analysis compares the target compound with structurally related derivatives, focusing on molecular features, synthetic routes, and biological activities.

Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) IR Spectral Features (cm⁻¹)
Target Compound C₂₂H₂₆N₅O₂S 444.54 8-(Cyclohexylsulfanyl), N-(3-ethylphenyl)acetamide Not reported Not reported
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide C₂₂H₂₀ClN₅O₃S 469.94 8-(4-Chlorobenzylsulfanyl), N-(4-methoxybenzyl)acetamide Not reported Not reported
N-(3-ethylphenyl)-2-[8-[(3-methylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide C₂₂H₂₂N₅O₂S 432.50 8-(3-Methylphenylsulfanyl), N-(3-ethylphenyl)acetamide Not reported Not reported
2-((7-(3-Methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(p-tolyl)acetamide C₂₁H₁₉N₅O₃S 421.47 7-(3-Methoxyphenyl), 3-thioacetamide, N-(p-tolyl) Not reported Not reported

Key Observations :

  • Substituent Effects : The cyclohexylsulfanyl group in the target compound enhances lipophilicity compared to aromatic thioethers (e.g., 4-chlorobenzyl in ). This may improve membrane permeability but reduce aqueous solubility.
  • Molecular Weight : Variations in substituents (e.g., 3-ethylphenyl vs. p-tolyl) lead to differences in molecular weight (444.54 vs. 421.47), influencing pharmacokinetic properties.

Comparisons :

  • Compound: Synthesized via coupling of a diazonium salt with cyanoacetanilide derivatives (yield: 94–95%) .
  • Compound : Prepared through thioether formation using mercaptoacetic acid under reflux, a common strategy for sulfur-containing heterocycles .
  • Derivatives : Utilized hydrazine and acetoacetate condensation, achieving moderate yields (e.g., 87.8% for anti-exudative derivatives) .

Structure-Activity Relationships (SAR) :

  • Sulfur Substituents : Aromatic thioethers (e.g., 4-chlorobenzyl in ) show stronger enzyme inhibition than aliphatic groups, but cyclohexylsulfanyl may balance solubility and target binding.
  • Acetamide Moieties : N-(3-ethylphenyl) in the target compound likely enhances metabolic stability over smaller alkyl groups (e.g., methyl in ).

生物活性

The compound 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-ethylphenyl)acetamide (CAS No. 1251549-99-1) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antibacterial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N5O2SC_{21}H_{25}N_{5}O_{2}S, with a molecular weight of 411.5 g/mol. The structure includes a triazolo-pyrazine core, which is known for its diverse biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of triazolo[4,3-a]pyrazine derivatives. The compound was evaluated for its in vitro antibacterial activity against various strains, including Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli.

Table 1: Antibacterial Activity of Related Triazolo[4,3-a]pyrazine Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
2eStaphylococcus aureus32 μg/mL
2eEscherichia coli16 μg/mL
AmpicillinStaphylococcus aureusReference standard

The results indicated that some derivatives exhibited moderate to good antibacterial activities comparable to ampicillin, suggesting that modifications to the triazolo-pyrazine scaffold could enhance efficacy against bacterial pathogens .

Anticancer Activity

The anticancer potential of the compound has been explored through various studies. Notably, derivatives containing similar structural motifs have shown promising results in inhibiting cancer cell proliferation.

Table 2: Antitumor Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

In a study focusing on c-Met kinase inhibitors, the compound demonstrated significant anti-tumor activity across multiple cancer cell lines, indicating its potential as a therapeutic agent in cancer treatment .

The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets. For instance:

  • Antibacterial Mechanism : The compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity.
  • Anticancer Mechanism : It is believed to inhibit key signaling pathways involved in tumor progression through enzyme inhibition (e.g., c-Met kinase), leading to reduced cell proliferation and increased apoptosis in cancer cells .

Case Studies and Research Findings

  • Antimicrobial Screening : A study synthesized various triazolo[4,3-a]pyrazine derivatives and assessed their antimicrobial properties using microbroth dilution methods. The findings suggested that substituents at specific positions significantly influenced antibacterial activity .
  • Cancer Cell Line Studies : In vitro assays conducted on A549, MCF-7, and HeLa cell lines revealed that certain derivatives had IC50 values indicating potent anti-cancer effects, warranting further investigation into their therapeutic applications .

常见问题

Q. What are the critical challenges in synthesizing this compound, and what methodological strategies mitigate them?

Synthesis involves multi-step reactions, including cyclization of the triazolo-pyrazine core, introduction of the cyclohexylsulfanyl group, and coupling with the 3-ethylphenylacetamide moiety. Key challenges include:

  • Low yields during heterocyclic ring formation due to competing side reactions. This is addressed by optimizing reaction conditions (e.g., inert atmosphere, controlled pH, and temperatures between 60–80°C) .
  • Purification difficulties caused by structurally similar byproducts. Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is employed, followed by recrystallization .
  • Example Table: Reaction Optimization
StepReagents/ConditionsYield (%)Purity (HPLC)
Triazolo-pyrazine formationDMF, 70°C, N₂4592%
Sulfanyl group introductionCyclohexanethiol, K₂CO₃, DMSO6888%
Acetamide couplingEDCI, HOBt, DCM7595%

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves aromatic protons (δ 7.2–8.1 ppm) and acetamide carbonyl signals (δ 170–175 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 482.1892) .
  • X-ray crystallography : Confirms bond angles and dihedral angles in the triazolo-pyrazine core .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of bioactivity in triazolo-pyrazine derivatives?

SAR studies focus on:

  • Substituent Effects : Replacing the cyclohexylsulfanyl group with piperidinyl or aryl groups alters enzyme inhibition potency. For example, a 4-methoxyphenyl variant showed 3-fold higher COX-2 binding affinity than the cyclohexyl analog .
  • Example Table: Bioactivity Comparison
DerivativeR-groupIC₅₀ (COX-2, μM)LogP
Parent compoundCyclohexylsulfanyl0.453.2
Analog 14-Methoxyphenyl0.152.8
Analog 2Piperidin-1-yl0.602.5
  • Computational Modeling : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with Ser530 in COX-2) .

Q. What experimental designs resolve contradictions in reported biological data for this compound?

Discrepancies in IC₅₀ values (e.g., 0.45 μM vs. 1.2 μM for COX-2) may arise from assay conditions. Methodological solutions include:

  • Standardized Assays : Use identical enzyme sources (e.g., human recombinant COX-2) and buffer systems (pH 7.4, 25°C) .
  • Dose-Response Validation : Conduct 8-point dose curves in triplicate to minimize variability .
  • Off-Target Profiling : Screen against related enzymes (e.g., COX-1, LOX) to confirm selectivity .

Methodological Guidance

Q. How can reaction mechanisms for key synthetic steps be elucidated?

  • Kinetic Studies : Monitor intermediates via LC-MS during triazolo-pyrazine cyclization to identify rate-limiting steps .
  • Isotopic Labeling : Use ¹³C-labeled reagents to track carbonyl group incorporation in the acetamide moiety .

Q. What strategies improve solubility for in vivo studies without compromising activity?

  • Prodrug Design : Introduce phosphate esters at the acetamide carbonyl, which hydrolyze in vivo to release the active compound .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。